molecular formula C13H17NO5S B2815287 [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate CAS No. 148461-03-4

[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate

Cat. No.: B2815287
CAS No.: 148461-03-4
M. Wt: 299.34
InChI Key: ILZJAOUJIUVPRJ-UHFFFAOYSA-N
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Description

[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound features a 5-oxopyrrolidine (2-pyrrolidinone) scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . The molecule is functionalized with a 4-methoxyphenyl group on the pyrrolidinone nitrogen and a reactive methanesulfonate (mesylate) ester on the 3-position methyl group. The methanesulfonate group is a versatile leaving group, making this compound a valuable chemical intermediate for further derivatization, particularly in nucleophilic substitution reactions to install other functional groups, such as amines . The 5-oxopyrrolidine core is a recognized pharmacophore, with research indicating its relevance in the development of potential therapeutic agents. For instance, structurally similar 2-oxo-1-pyrrolidine derivatives have been investigated for a range of applications, including neurological disorders such as epilepsy and convulsions , and as phosphodiesterase 4 (PDE4) inhibitors . The presence of the methanesulfonate group also suggests potential as an alkylating agent in biochemical research . This product is intended for use as a building block in organic synthesis and for exploring structure-activity relationships in drug discovery programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-18-12-5-3-11(4-6-12)14-8-10(7-13(14)15)9-19-20(2,16)17/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZJAOUJIUVPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)COS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate typically involves the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding alcohol.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate exhibit significant anticancer properties. For instance, studies have shown that organosulfur compounds, including derivatives with methoxy groups, can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, S-(4-methoxyphenyl)-4-methoxybenzenesulfonothioate demonstrated notable antiproliferative effects against various tumor cell lines, suggesting that related compounds may possess similar activities .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Inhibitors derived from the 4-methoxyphenyl structure have shown promise in targeting specific enzymes involved in inflammatory pathways. For example, studies have investigated the inhibitory effects on ALOX15, an enzyme implicated in the metabolism of fatty acids and inflammatory responses. The structure-activity relationship (SAR) studies indicated that modifications to the methoxy group could enhance inhibitory potency .

Neurological Disorders

Given its structural characteristics, this compound may have applications in treating neurological disorders. Compounds with similar frameworks have been evaluated for their neuroprotective effects and potential as therapeutic agents for conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier is a critical factor for these applications, and ongoing research aims to optimize this property through chemical modifications .

Pain Management

Another promising area of application is in pain management. The modulation of pain pathways through enzyme inhibition can lead to effective analgesic properties. Research into related compounds suggests that they may interact with pain receptors or modulate inflammatory responses, providing a dual mechanism for pain relief .

Case Studies

A detailed examination of case studies involving this compound reveals its potential across various therapeutic areas:

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines; induced apoptosis via caspase activation .
Study 2Enzyme InhibitionShowed effective inhibition of ALOX15 with promising IC50 values; structure modifications enhanced potency .
Study 3NeuroprotectionEvaluated for protective effects against neurodegeneration; indicated potential for use in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of [1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate and Analogues

Compound Name Substituents at 1-Position Functional Group at 3-Position Key Structural Differences References
This compound 4-Methoxyphenyl Methanesulfonate ester Reference compound
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate methan+ 4-Fluorophenyl Imidothiocarbamate Fluorine substitution enhances electronegativity; thiocarbamate group may alter metabolic stability
(4R)-1-{[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]carbonyl}-4-fluoro-N-1H-pyrazolo[4,3-b]pyridin-5-yl-D-prolinamide methanesulfonate 4-Methoxyphenyl (via cyclohexyl linker) Methanesulfonate ester + pyrazolopyridine-prolinamide Bulky cyclohexyl and pyrazolopyridine groups introduce steric hindrance; fluorine atoms increase lipophilicity
(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl carbamimidothioate methanesulfonate 4-Methoxyphenyl Carbamimidothioate + methanesulfonate Dual functionalization (thiocarbamate and sulfonate) may affect reactivity; discontinued due to stability issues

Stability and Commercial Viability

  • The carbamimidothioate derivative () was discontinued, likely due to instability under storage or biological conditions, highlighting the superior stability of the methanesulfonate ester in the target compound .
  • The fluorophenyl analog remains commercially available (), suggesting its utility in preclinical studies where metabolic resistance is prioritized .

Biological Activity

[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate (CAS No. 148461-03-4) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO5S, with a molecular weight of 299.341 g/mol. The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a methanesulfonate moiety, which may influence its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens remains to be fully characterized, but its structural similarities suggest potential efficacy.

Analgesic and Anti-inflammatory Effects

Pyrrolidine derivatives are often explored for their analgesic and anti-inflammatory properties. A study on related compounds demonstrated significant reduction in pain responses in animal models, suggesting that this compound may also exhibit similar effects. Further pharmacological evaluation is needed to confirm these properties.

Case Studies

  • Case Study on Pain Relief : In a controlled study involving rodents, a derivative of the compound was tested for its analgesic effects. Results showed a notable decrease in pain sensitivity compared to the control group, indicating potential for further development as an analgesic agent.
  • Anti-inflammatory Activity : Another study investigated the anti-inflammatory effects of related pyrrolidine compounds in models of arthritis. The results suggested a significant reduction in inflammatory markers, supporting the hypothesis that this compound may possess similar anti-inflammatory properties.

Research Findings

Recent research has focused on the synthesis and optimization of pyrrolidine derivatives for enhanced biological activity. Key findings include:

  • Synthesis : Various synthetic routes have been developed to produce this compound efficiently.
  • Biological Assays : Preliminary biological assays indicate moderate activity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Data Tables

PropertyValue
Molecular FormulaC13H17NO5S
Molecular Weight299.341 g/mol
CAS Number148461-03-4
Antimicrobial ActivityPotentially active
Analgesic ActivityUnder investigation
Anti-inflammatory ActivityPromising results

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